An In-depth Technical Guide to the Basic Properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
An In-depth Technical Guide to the Basic Properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. As a key intermediate in the synthesis of the potent Aurora B kinase inhibitor Barasertib (AZD1152), this quinazolinone derivative is of significant interest to the fields of medicinal chemistry and oncology research. This document consolidates available data on its chemical structure, physical properties, and its role within the broader context of Aurora B kinase inhibition, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, N) functionalities, along with the quinazolinone core, dictates its chemical behavior and physical characteristics.
Chemical and Physical Data
A summary of the key physicochemical properties of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is presented in Table 1. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are based on predicted values from computational models.
| Property | Value | Source |
| IUPAC Name | 7-(3-hydroxypropoxy)quinazolin-4(3H)-one | [1] |
| CAS Number | 557770-89-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][3][5][6] |
| Molecular Weight | 220.22 g/mol | [2][3][5][6] |
| Predicted Boiling Point | 424.8 ± 51.0 °C | [2][3] |
| Predicted Density | 1.34 g/cm³ | [2][3] |
| Predicted pKa | 14.79 ± 0.10 | [3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Synthesis and Characterization
General Synthetic Approach
The synthesis of 7-substituted quinazolin-4(3H)-ones often involves the reaction of an appropriately substituted anthranilic acid derivative. For 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, a potential starting material would be 2-amino-4-hydroxybenzoic acid. The synthesis could proceed via the following conceptual steps:
Figure 1. Conceptual workflow for the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.
Experimental Protocols for Related Quinazolinones
Detailed experimental procedures for the synthesis of various quinazolinone derivatives can be found in the literature. These protocols typically involve the condensation of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring.
Example Protocol: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones
This method involves a one-pot reaction of anthranilic acid, an acid chloride, and a primary amine, proceeding through a benzoxazinone intermediate. The reaction is often carried out under microwave irradiation to reduce reaction times and improve yields.
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Materials: Anthranilic acid, acid chloride, primary amine, solvent (e.g., pyridine).
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Procedure: A mixture of anthranilic acid, acid chloride, and primary amine in a suitable solvent is subjected to microwave irradiation at a specified power and time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, dried, and purified by recrystallization or column chromatography.
Characterization
The structural elucidation of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one would be achieved through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, methylene protons of the propoxy chain, and a hydroxyl proton. The chemical shifts and coupling patterns would confirm the substitution pattern and the structure of the side chain.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propoxy group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretch (amide), C-O stretch (ether and alcohol), and aromatic C-H and C=C stretches.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information.
Biological Context and Signaling Pathway
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a crucial precursor in the synthesis of Barasertib (AZD1152), a selective inhibitor of Aurora B kinase.[2][6] Aurora B kinase is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy.
The Aurora B Kinase Signaling Pathway
Aurora B kinase is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring the fidelity of cell division through several mechanisms:
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Chromosome Condensation: Aurora B phosphorylates Histone H3 at Serine 10, a modification associated with chromosome condensation during mitosis.
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Kinetochore-Microtubule Attachments: Aurora B is critical for the error correction mechanism that destabilizes incorrect attachments between kinetochores and spindle microtubules, ensuring that sister chromatids are properly attached to opposite spindle poles.
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Spindle Assembly Checkpoint (SAC): Aurora B contributes to the activation of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.
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Cytokinesis: In late mitosis, the CPC relocates to the central spindle and midbody, where Aurora B phosphorylates key substrates to regulate the final separation of daughter cells.
The inhibition of Aurora B by compounds derived from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.
Figure 2. Simplified signaling pathway of Aurora B kinase and its inhibition.
Conclusion
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a molecule of significant interest due to its role as a key building block for the synthesis of the Aurora B kinase inhibitor, Barasertib. While a complete experimental dataset for its physicochemical properties is not yet fully available in the public literature, this guide provides a consolidated overview of its known and predicted characteristics. A deeper understanding of its properties is crucial for optimizing synthetic routes and for the development of novel quinazolinone-based therapeutics. Further experimental investigation into the precise physicochemical parameters and detailed synthetic protocols for this compound is warranted to facilitate its broader application in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
